molecular formula C19H27N3O2 B3010266 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 894017-46-0

1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No. B3010266
CAS RN: 894017-46-0
M. Wt: 329.444
InChI Key: IFLAEFFVXJNIPO-UHFFFAOYSA-N
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Description

“1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea”, also known as CTPU, is a compound that has been the focus of a growing number of research studies due to its potential applications. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for CTPU are not available, pyrrolidine derivatives can be synthesized from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents. This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters .


Molecular Structure Analysis

The molecule has a molecular formula of C19H27N3O2 and a molecular weight of 329.444. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. The pyrrolidine ring is a common feature in many biologically active molecules .

Scientific Research Applications

Drug Discovery and Development

Urea-based organic compounds like 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea are significant in drug discovery due to their diverse chemical structures and wide range of biological activities . The pyrrolidine ring, a feature of this compound, is a common scaffold in medicinal chemistry, utilized for its stereochemical and pharmacophore exploration capabilities . This compound could be involved in the synthesis of novel biologically active compounds with potential therapeutic applications.

Molecular Imaging

In the field of molecular imaging, compounds with unique structural features are often used as contrast agents or as markers . The detailed crystal structure and intermolecular hydrogen bonding patterns of urea derivatives make them suitable candidates for molecular imaging applications, where they can help in visualizing biological processes at the molecular level.

Pharmacology

The pharmacological profile of drugs can be significantly influenced by the presence of a pyrrolidine ring due to its impact on the molecule’s three-dimensional structure and its interaction with biological targets . As such, 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea could be studied for its pharmacokinetic properties and potential as a pharmacological agent.

Biochemistry

In biochemistry, the study of enzyme-substrate interactions and metabolic pathways can benefit from compounds like 1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea. Its ability to form stable crystal structures through hydrogen bonding can provide insights into enzyme binding sites and the design of enzyme inhibitors .

Organic Synthesis

This compound can serve as a building block in organic synthesis, particularly in the construction of complex molecules with the pyrrolidine ring. Its synthesis involves the reaction of p-toluidine and cyclohexyl isocyanate, followed by crystallization, which can be a useful methodological study for organic chemists .

Crystallography

The detailed crystallographic data available for urea derivatives make them excellent subjects for crystallography research. Studying the crystal structure of such compounds can lead to a better understanding of molecular interactions and the development of new materials .

properties

IUPAC Name

1-cycloheptyl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-14-8-10-17(11-9-14)22-13-16(12-18(22)23)21-19(24)20-15-6-4-2-3-5-7-15/h8-11,15-16H,2-7,12-13H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLAEFFVXJNIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cycloheptyl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

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